Ethyl 2-acetoxy-2-methylacetoacetate Ethyl 2-acetoxy-2-methylacetoacetate
Brand Name: Vulcanchem
CAS No.: 25409-39-6
VCID: VC3765770
InChI: InChI=1S/C9H14O5/c1-5-13-8(12)9(4,6(2)10)14-7(3)11/h5H2,1-4H3
SMILES: CCOC(=O)C(C)(C(=O)C)OC(=O)C
Molecular Formula: C9H14O5
Molecular Weight: 202.2 g/mol

Ethyl 2-acetoxy-2-methylacetoacetate

CAS No.: 25409-39-6

Cat. No.: VC3765770

Molecular Formula: C9H14O5

Molecular Weight: 202.2 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-acetoxy-2-methylacetoacetate - 25409-39-6

Specification

CAS No. 25409-39-6
Molecular Formula C9H14O5
Molecular Weight 202.2 g/mol
IUPAC Name ethyl 2-acetyloxy-2-methyl-3-oxobutanoate
Standard InChI InChI=1S/C9H14O5/c1-5-13-8(12)9(4,6(2)10)14-7(3)11/h5H2,1-4H3
Standard InChI Key RHFWCEYBHLGCKH-UHFFFAOYSA-N
SMILES CCOC(=O)C(C)(C(=O)C)OC(=O)C
Canonical SMILES CCOC(=O)C(C)(C(=O)C)OC(=O)C

Introduction

Chemical Identity and Nomenclature

Ethyl 2-acetoxy-2-methylacetoacetate is identified by the CAS registry number 25409-39-6 and possesses the molecular formula C₉H₁₄O₅ . This compound is known by several synonyms in chemical literature, including:

  • Ethyl 2-acetyllactate acetate

  • Ethyl 2-acetyloxy-2-methyl-3-oxobutanoate

  • 2-(Acetyloxy)-2-methyl-3-oxobutanoic acid ethyl ester

  • Butanoic acid, 2-(acetyloxy)-2-methyl-3-oxo-, ethyl ester

The compound features a quaternary carbon center with methyl, acetoxy, acetyl, and ethyl ester substituents, creating a complex molecular architecture with multiple functional groups that contribute to its chemical behavior and synthetic utility.

Physical and Chemical Properties

Fundamental Physical Properties

Ethyl 2-acetoxy-2-methylacetoacetate exhibits specific physical characteristics that define its behavior under various conditions. These properties are summarized in Table 1.

Table 1: Physical Properties of Ethyl 2-acetoxy-2-methylacetoacetate

PropertyValueReference
Molecular Weight202.204 g/mol
Physical StateLiquid
Density1.115 g/cm³
Boiling Point257.1°C at 760 mmHg
Flash Point103.9°C
Melting PointNot available

The relatively high boiling point indicates significant intermolecular forces, likely due to the presence of multiple oxygen-containing functional groups capable of hydrogen bonding and dipole-dipole interactions.

Structural Characteristics

The molecular structure of Ethyl 2-acetoxy-2-methylacetoacetate is characterized by several functional groups arranged around a quaternary carbon atom. The compound contains:

  • An ethyl ester group (-CO₂C₂H₅)

  • An acetoxy group (-O₂CCH₃)

  • A methyl group (-CH₃)

  • An acetyl group (-COCH₃)

This structural arrangement can be represented in standard chemical notation as CH₃COC(O₂CCH₃)(CH₃)CO₂C₂H₅ . Additional structural identifiers include:

  • SMILES notation: CCOC(=O)C(C)(OC(C)=O)C(C)=O

  • InChI: 1S/C9H14O5/c1-5-13-8(12)9(4,6(2)10)14-7(3)11/h5H2,1-4H3

  • InChI Key: RHFWCEYBHLGCKH-UHFFFAOYSA-N

Synthesis Methods

Historical Synthesis Approaches

The synthesis of Ethyl 2-acetoxy-2-methylacetoacetate has been documented in chemical literature since the mid-20th century. Early synthesis methods were reported by Krampitz in Archives of Biochemistry (1948) and later by Nahm and Dirscherl in Chemische Berichte (1950) .

Modern Synthesis Techniques

The primary synthetic approach involves oxidation reactions using lead(IV) acetate in benzene at temperatures between 35-40°C . This methodology represents a classic approach to introducing acetoxy functionality at specific carbon centers. The reaction conditions are summarized in Table 2.

Table 2: Synthesis Conditions for Ethyl 2-acetoxy-2-methylacetoacetate

ReagentSolventTemperatureReaction TypeReference
Lead(IV) acetateBenzene35-40°COxidation

Chemical Reactivity and Applications

Reactivity Profile

Ethyl 2-acetoxy-2-methylacetoacetate contains multiple reactive functional groups that determine its chemical behavior:

  • The ester group can undergo hydrolysis, transesterification, and aminolysis reactions

  • The ketone functionality participates in nucleophilic addition reactions

  • The acetoxy group serves as a potential leaving group in substitution reactions

  • The quaternary carbon center with its specific substitution pattern contributes to the compound's stereochemical properties

Laboratory and Industrial Applications

The primary documented use of Ethyl 2-acetoxy-2-methylacetoacetate is in laboratory settings for chemical synthesis and as a building block for more complex molecules . Its specific application areas include:

  • As a reagent in organic synthesis pathways

  • In the preparation of specialized esters and related compounds

  • As a model compound for studying the reactivity of multifunctional organic molecules

The compound's utility stems from its functional group richness, which provides multiple handles for further chemical transformations.

Regulatory Status and Classification

Ethyl 2-acetoxy-2-methylacetoacetate is subject to various regulatory classifications and identifiers that facilitate its tracking in commercial and research contexts.

International Identifiers and Classifications

Table 3: Regulatory Information for Ethyl 2-acetoxy-2-methylacetoacetate

Identifier TypeValueReference
CAS Number25409-39-6
European Community (EC) Number246-951-7
HS Code2918990090
DSSTox Substance IDDTXSID90948260
MDL NumberMFCD00009127

Research Significance and Future Directions

Historical Research Context

The earliest documented research involving Ethyl 2-acetoxy-2-methylacetoacetate dates back to the work of Krampitz in 1948 and Nahm and Dirscherl in 1950 . These early investigations established the synthetic pathways and basic chemical properties of the compound.

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